REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[C:7]2[O:8][CH2:9][CH2:10][C:6]=2[CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[C:7]2[O:8][CH2:9][CH2:10][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OCC2)C(=C1)C(=O)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
A mixture of 5% palladium on charcoal (1.0 g) in water (20 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was charged to 5 bar H2
|
Type
|
CUSTOM
|
Details
|
The mixture was flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(OCC2)C(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.5 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |